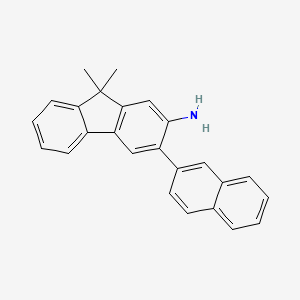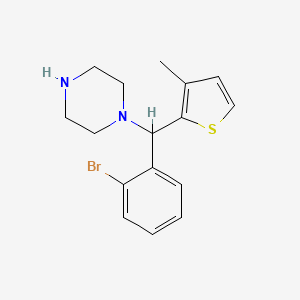![molecular formula C22H18O8 B12813064 Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate) CAS No. 73922-95-9](/img/structure/B12813064.png)
Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 374312 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in specific biochemical pathways and its potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 374312 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of an intermediate compound through a series of reactions such as condensation or cyclization.
Intermediate Transformation: The intermediate is then subjected to further chemical transformations, including oxidation or reduction, to achieve the desired structure.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 374312 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 374312 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with NSC 374312, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon or platinum oxide are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxidized derivatives.
Reduction: Results in reduced forms of the compound.
Substitution: Produces substituted derivatives with different functional groups.
Applications De Recherche Scientifique
NSC 374312 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of NSC 374312 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: The compound binds to certain enzymes, inhibiting their activity and affecting biochemical pathways.
Modulate Receptors: It can modulate the activity of specific receptors, leading to changes in cellular signaling.
Affect Gene Expression: NSC 374312 has been shown to influence gene expression, altering the production of proteins involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 706744: Another compound with similar biochemical properties and potential therapeutic uses.
NSC 725776 (Indimitecan): Known for its anticancer activity and mechanism of action involving topoisomerase inhibition.
NSC 724998 (Indotecan): Similar in structure and function, used in cancer research.
Uniqueness
NSC 374312 stands out due to its specific binding affinity to certain molecular targets and its unique chemical structure, which allows for diverse applications in research and industry. Its ability to modulate multiple pathways makes it a versatile compound in scientific studies.
Propriétés
Numéro CAS |
73922-95-9 |
|---|---|
Formule moléculaire |
C22H18O8 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-[6-(4-hydroxy-3-methoxycarbonylphenoxy)hexa-2,4-diynoxy]benzoate |
InChI |
InChI=1S/C22H18O8/c1-27-21(25)17-13-15(7-9-19(17)23)29-11-5-3-4-6-12-30-16-8-10-20(24)18(14-16)22(26)28-2/h7-10,13-14,23-24H,11-12H2,1-2H3 |
Clé InChI |
JWGACPRKWULBJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OCC#CC#CCOC2=CC(=C(C=C2)O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


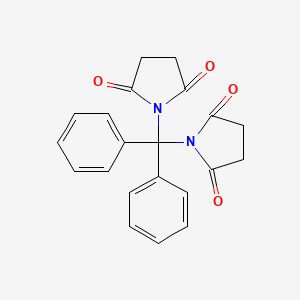
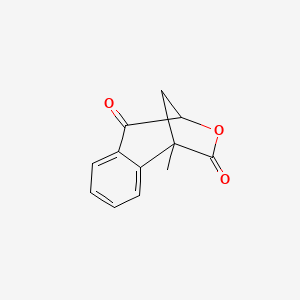
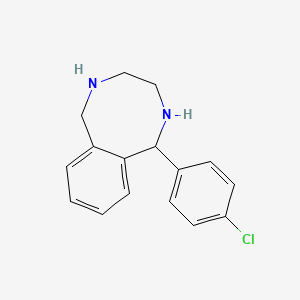



![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
